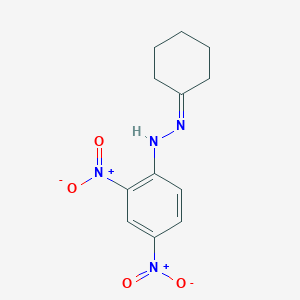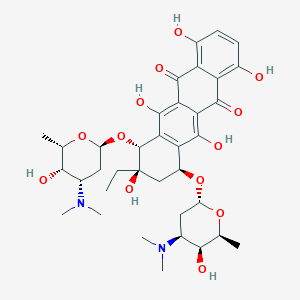
环己酮 2,4-二硝基苯肼
描述
Cyclohexanone 2,4-dinitrophenylhydrazone is a useful standard for elemental analysis and is also used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Cyclohexanone 2,4-dinitrophenylhydrazone involves a condensation reaction between cyclohexanone and 2,4-dinitrophenylhydrazine . The process involves suspending 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol and adding 0.5 mL of concentrated sulphuric acid cautiously. The warm solution is filtered if necessary and a solution of 0.2 g cyclohexanone in 1 mL of methanol is added. The derivative formed is then filtered and recrystallized from methanol or ethanol .Molecular Structure Analysis
The molecular formula of Cyclohexanone 2,4-dinitrophenylhydrazone is C12H14N4O4 and its molecular weight is 278.26 g/mol . The compound’s structure includes a cyclohexanone ring and a 2,4-dinitrophenylhydrazone group .Chemical Reactions Analysis
Cyclohexanone 2,4-dinitrophenylhydrazone is obtained by a condensation reaction between cyclohexanone and 2,4-dinitrophenylhydrazine .Physical And Chemical Properties Analysis
Cyclohexanone 2,4-dinitrophenylhydrazone is a powder or crystal with a melting point of 159-160 °C. It is partly soluble in water and fully soluble in chloroform .科学研究应用
Elemental Analysis Standard
Cyclohexanone 2,4-dinitrophenylhydrazone is often used as a standard for elemental analysis . Elemental analysis is a process where a sample of some material (e.g., soil, waste or drinking water, bodily fluids, minerals, chemical compounds) is analyzed for its elemental and sometimes isotopic composition.
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate . An intermediate in the context of chemistry is a substance formed during the middle steps of a chemical reaction between reactants and the desired end product. In pharmaceuticals, intermediates are used in the production of the final therapeutic drugs.
Diagnostic Assay Manufacturing
Cyclohexanone 2,4-dinitrophenylhydrazone is used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are used to assess or measure specific types of data or characteristics of a disease or condition. They can be used to identify diseases or conditions in living organisms or to measure the progress of treatment.
Hematology
It is used in the field of hematology . Hematology is the branch of medicine concerned with the study of the cause, prognosis, treatment, and prevention of diseases related to blood.
Histology
This compound is also used in histology . Histology is the study of the microscopic structure of tissues.
Separation Science
Cyclohexanone 2,4-dinitrophenylhydrazone is used in separation science, specifically in High-Performance Liquid Chromatography (HPLC) . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
安全和危害
The compound should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. Dust formation should also be avoided .
Relevant Papers The title compound, C12H14N4O4, was obtained by a condensation reaction between cyclohexanone and 2,4-dinitrophenylhydrazine . The overlapped arrangement and separation of 3.379 (8) Å between parallel aromatic rings suggest the existence of a π–π-stacking interaction between neighboring molecules .
属性
IUPAC Name |
N-(cyclohexylideneamino)-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c17-15(18)10-6-7-11(12(8-10)16(19)20)14-13-9-4-2-1-3-5-9/h6-8,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWXZRVOHCYKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166538 | |
| Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly brown powder; [Acros Organics MSDS] | |
| Record name | Cyclohexanone-2,4-dinitrophenylhydrazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13463 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclohexanone 2,4-dinitrophenylhydrazone | |
CAS RN |
1589-62-4 | |
| Record name | Cyclohexanone 2-(2,4-dinitrophenyl)hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1589-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1589-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanone-2,4-dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7529K006GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: What structural features of Cyclohexanone 2,4-dinitrophenylhydrazone are highlighted in the research?
A1: The research paper "Cyclohexanone 2,4‐dinitrophenylhydrazone" [] focuses on the crystallographic analysis of the compound. Key structural features highlighted include:
Q2: What is the significance of the reaction described in the abstract "Oxidation of Cyclohexanone 2,4-Dinitrophenylhydrazone with Pb(IV) Compounds."?
A2: While the abstract doesn't provide specific details about the reaction products or mechanism, the oxidation of hydrazones, like Cyclohexanone 2,4-dinitrophenylhydrazone, is a known synthetic strategy in organic chemistry []. These reactions can lead to various products depending on the oxidant and reaction conditions. Further investigation into this specific reaction with Pb(IV) compounds could reveal new insights into the reactivity of Cyclohexanone 2,4-dinitrophenylhydrazone and potentially lead to new synthetic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)




